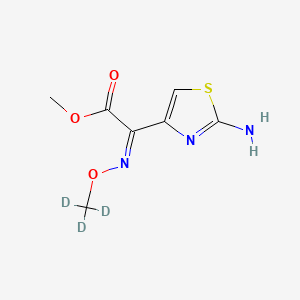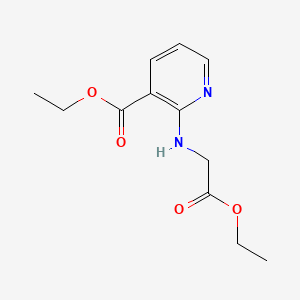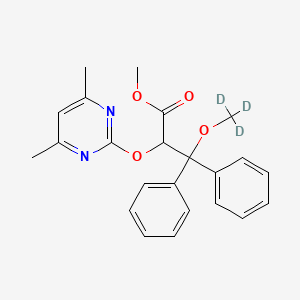
Thyroxine Aminohexyl Ether Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
Thyroxine Aminohexyl Ether Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Thyroxine Aminohexyl Ether Dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in research to understand thyroid hormone analogs and their effects.
Industry: It may be used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of Thyroxine Aminohexyl Ether Dihydrochloride involves its interaction with thyroid hormone receptors. It mimics the action of thyroxine, a major hormone produced by the thyroid gland, and can influence various physiological processes. The molecular targets include thyroid hormone receptors, which regulate gene expression and metabolic processes .
Comparaison Avec Des Composés Similaires
Thyroxine Aminohexyl Ether Dihydrochloride can be compared with other thyroid hormone analogs such as:
Levothyroxine: A synthetic form of thyroxine used to treat hypothyroidism.
Triiodothyronine (T3): An active form of thyroid hormone that has a more immediate effect on metabolism.
Diiodothyronines: Metabolites of thyroxine with distinct biological activities.
Iodothyronamines: Derivatives of thyroid hormones with unique physiological effects.
This compound is unique due to its specific structural modifications, which may confer distinct biochemical properties and research applications .
Propriétés
Numéro CAS |
1797130-15-4 |
|---|---|
Formule moléculaire |
C21H24I4N2O4 |
Poids moléculaire |
876.051 |
Nom IUPAC |
(2S)-2-amino-3-[4-[4-(6-aminohexoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C21H24I4N2O4/c22-14-7-12(9-18(27)21(28)29)8-15(23)20(14)31-13-10-16(24)19(17(25)11-13)30-6-4-2-1-3-5-26/h7-8,10-11,18H,1-6,9,26-27H2,(H,28,29)/t18-/m0/s1 |
Clé InChI |
CATJTSSIYXYNSR-SFHVURJKSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCCCCN)I)I)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











